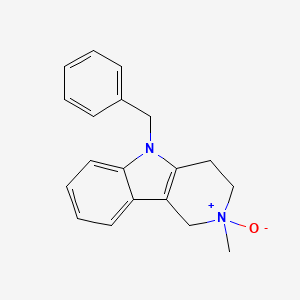
Mebhydrolin N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mebhydrolin N-oxide is a derivative of mebhydrolin, an antihistamine used for symptomatic relief of allergic symptoms caused by histamine release, including nasal allergies and allergic dermatosis . This compound is an organic compound with the molecular formula C19H20N2O and a molecular weight of 292.37 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Mebhydrolin N-oxide can be synthesized through the oxidation of mebhydrolin. One common method involves the use of organic per-acids such as perbenzoic acid or peroxyacetic acid in an organic solvent . Another method involves the use of urea hydrogen peroxide (UHP) as the oxidizing agent .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The choice of oxidizing agent and reaction conditions may vary to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Mebhydrolin N-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced back to mebhydrolin.
Substitution: Various substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Perbenzoic acid, peroxyacetic acid, or urea hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a catalyst.
Substitution: Halogenating agents, alkylating agents, and other electrophiles.
Major Products Formed
Oxidation: Further oxidized derivatives.
Reduction: Mebhydrolin.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Mebhydrolin N-oxide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying oxidation reactions.
Biology: Investigated for its potential effects on glucose homeostasis and other metabolic pathways.
Industry: Used in the development of pharmaceutical reference standards and analytical testing.
Mecanismo De Acción
The exact mechanism of action of Mebhydrolin N-oxide is not fully understood. it is believed to exert its effects by interacting with histamine receptors and other molecular targets involved in allergic responses . Further research is needed to elucidate the specific pathways and molecular targets involved.
Comparación Con Compuestos Similares
Mebhydrolin N-oxide can be compared with other similar compounds, such as:
Mebhydrolin: The parent compound, which is also an antihistamine.
Other N-oxides: Compounds like pyridine N-oxide, which share similar structural features and reactivity.
This compound is unique due to its specific molecular structure and the presence of the N-oxide functional group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C19H20N2O |
|---|---|
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
5-benzyl-2-methyl-2-oxido-3,4-dihydro-1H-pyrido[4,3-b]indol-2-ium |
InChI |
InChI=1S/C19H20N2O/c1-21(22)12-11-19-17(14-21)16-9-5-6-10-18(16)20(19)13-15-7-3-2-4-8-15/h2-10H,11-14H2,1H3 |
Clave InChI |
ZDBGXQJKFLJWRJ-UHFFFAOYSA-N |
SMILES canónico |
C[N+]1(CCC2=C(C1)C3=CC=CC=C3N2CC4=CC=CC=C4)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


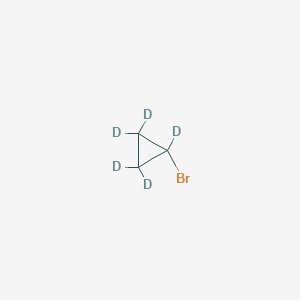
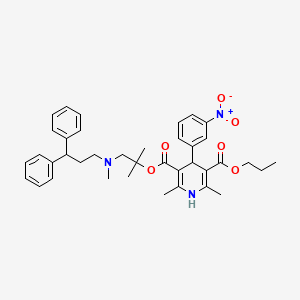
![5-[(2S)-1-Methyl-2-pyrrolidinyl]-3-pyridinecarbonitrile](/img/structure/B13432897.png)
![1,1-Dimethylethyl Ester-N-[(1R)-1-([1,1'-biphenyl]-4-ylmethyl)-2-(phenylmethoxy)ethyl] Carbamic Acid](/img/structure/B13432901.png)
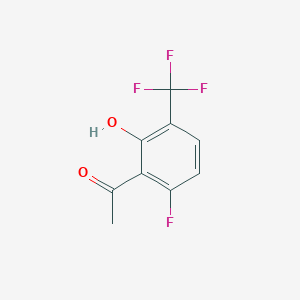
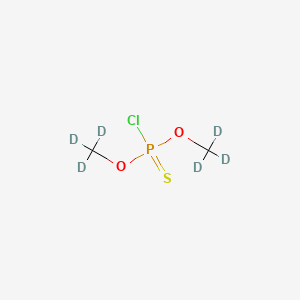

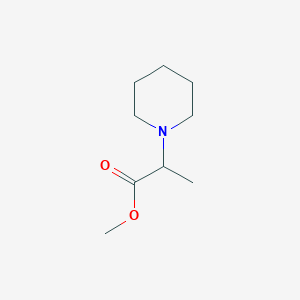


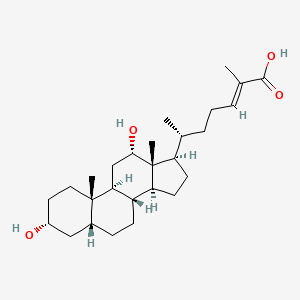
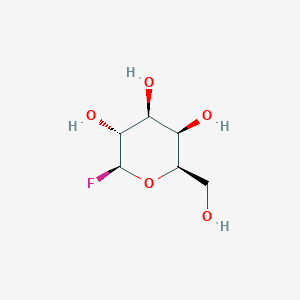
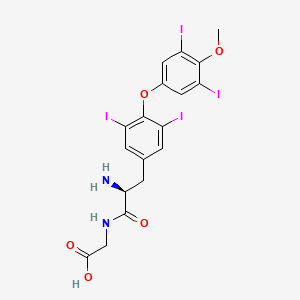
![(2S)-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]-1-[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]pyrrolidine-2-carboxamide](/img/structure/B13432949.png)
